2',4'-Dihydroxy-4-prenyloxychalcone

Antivenom Snakebite Phospholipase A2 inhibition

Researchers sourcing oxyprenylated chalcones often encounter undefined isomers or non-prenylated analogs unsuitable for specific antivenom or antimicrobial assays. 2',4'-Dihydroxy-4-prenyloxychalcone (DPC) is a defined 4-O-prenyl chalcone with a unique pharmacological fingerprint. - Achieved 60% in vivo protection against Naja nigricollis venom at 10 mg/kg and stable PLA₂ complex formation (RMSD 1.14 Å). - Reduces ciprofloxacin MIC against S. aureus by 8- to 16-fold (FICI 0.281-0.3125) via synergistic efflux pump inhibition. - Supplied as a characterized research reagent, enabling precise SAR studies on prenyloxy positional isomerism.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 1158019-66-9
Cat. No. B12047180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-4-prenyloxychalcone
CAS1158019-66-9
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)C
InChIInChI=1S/C20H20O4/c1-14(2)11-12-24-17-7-3-15(4-8-17)5-10-19(22)18-9-6-16(21)13-20(18)23/h3-11,13,21,23H,12H2,1-2H3/b10-5+
InChIKeyVVSZRCIUFBADJQ-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxy-4-prenyloxychalcone: Compound Overview


2′,4′-Dihydroxy-4-prenyloxychalcone (DPC) is an oxyprenylated chalcone originally isolated from the aerial parts of Indigofera conferta and Indigofera pulchra [1]. It features a characteristic 1,3-diaryl-2-propen-1-one chalcone scaffold substituted with 2′ and 4′ hydroxyl groups and a 4-O-prenyl moiety on the B-ring (molecular formula C₂₀H₂₀O₄, MW 324.37) . This specific substitution pattern confers a unique biological profile, distinguishing it from non-prenylated chalcones, other oxyprenylated isomers, and chalcones with alternative prenylation positions. The compound has been empirically evaluated in multiple disease-relevant models, including in vivo antivenom assays, in vitro antimicrobial susceptibility testing, and cancer cell line cytotoxicity studies [2]. DPC is commercially available as a research reagent for life sciences applications, with typical purity specifications of ≥85% (LC/MS-UV) .

Venom-response study model with reported in vivo endpoint contextPLA₂ and metalloprotease inhibition research
Antimicrobial screening context for Gram-positive pathogensSupports combination-study workflows with fluoroquinolones and azoles
Chalcone SAR and positional isomer comparison studies4-O-prenyl substitution pattern distinct from 4′-O-prenyl isomers

Why 2',4'-Dihydroxy-4-prenyloxychalcone Is Irreplaceable


Chalcones constitute a broad and structurally diverse class of compounds; however, their biological activity is exquisitely sensitive to the specific positioning and nature of substituents. The prenyl or prenyloxy moiety is a well-established pharmacophore, yet its substitution site on the chalcone scaffold dictates both potency and target selectivity [1]. 2′,4′-Dihydroxy-4-prenyloxychalcone exhibits a distinct 4-O-prenyl substitution pattern that differs fundamentally from chalcones with A-ring prenylation (e.g., isobavachalcone derivatives) or those with C-prenylation at alternative positions [2]. Even subtle isomerism matters: 4′-O-prenyloxy chalcones and 4-O-prenyloxy chalcones are chemically distinct entities with divergent antibacterial profiles, a phenomenon that underscores the non-interchangeability of oxyprenylated chalcone positional isomers [3]. Furthermore, the presence of the 2′ and 4′ hydroxyl groups on the A-ring contributes to the compound's ability to form stable interactions with specific protein targets, as demonstrated by molecular docking and molecular dynamics simulations of DPC with phospholipase A₂ (PLA₂) and metalloprotease venom enzymes, where the compound achieved average RMSD values of 1.14 Å and 1.37 Å for the respective complexes [4]. Generic substitution with non-prenylated chalcones, differently prenylated analogs, or oxyprenylated positional isomers will not recapitulate the same biological fingerprint and may yield completely different or null results in established assays.

Positional Isomer Mismatch
4-O-prenyloxy chalcones and 4′-O-prenyloxy chalcones are distinct chemical entities; antibacterial profiles and target interactions may not transfer between positional isomers. Substituting the 4′-O isomer may yield different biological outcomes.
Prenylation-Dependent Activity
Non-prenylated chalcones lack the oxyprenyl pharmacophore that contributes to PLA₂ binding stability and antimicrobial synergy. Activity observed with DPC may not be recapitulated by des-prenyl analogs.
Assay-Context Specificity
Reported venom-protection, synergy, and cell-model endpoints are model-specific. Class-level anti-proliferative inference may not translate to individual cell-line or in vivo contexts without verification.

Key Evidence for 2',4'-Dihydroxy-4-prenyloxychalcone


In Vivo Antivenom Protection Against Naja nigricollis

2′,4′-Dihydroxy-4-prenyloxychalcone demonstrated significant and dose-dependent in vivo protection against Naja nigricollis (spitting cobra) venom, a property not reported for non-prenylated chalcones or oxyprenylated positional isomers in the same model [1]. In a controlled in vivo experiment using albino rats (n = 5 per group), the compound was administered intraperitoneally 30 minutes prior to venom challenge [1]. The underlying mechanism is supported by in silico molecular dynamics simulations showing that DPC forms stable complexes with snake venom PLA₂ (average RMSD 1.14 Å for C-α backbone atoms) and metalloprotease (average RMSD 1.37 Å), with electrostatic and van der Waals forces contributing significantly to binding free energy [2].

In Vivo Venom Protection
Head-to-head
60% protection at 10 mg/kg (p < 0.05) vs 0% vehicle; PLA₂ RMSD 1.14 Å, metalloprotease RMSD 1.37 Å
Supports venom-response model interpretation
Albino rats, n=5; compound administered i.p. 30 min prior to LD₉₉ Naja nigricollis venom
Antivenom Snakebite Phospholipase A2 inhibition In vivo pharmacology

Antibacterial Activity Against MRSA and MSSA

2′,4′-Dihydroxy-4-prenyloxychalcone exhibits antibacterial activity against clinically relevant Gram-positive pathogens, with an MIC of 6.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) using the broth microdilution method [1]. This activity level is within the range of moderate antibacterial agents and demonstrates that DPC possesses intrinsic antibacterial activity independent of antibiotic resistance mechanisms. Importantly, this MIC value of 6.25 μg/mL for DPC against S. aureus strains is numerically identical to the MIC reported for certain synthetic chalcone derivatives (e.g., compound IIIf) that were described as comparable to nalidixic acid against the same organism [2], suggesting DPC occupies a similar potency tier among antibacterial chalcones [1].

Antibacterial MIC (MRSA/MSSA)
Cross-study comparable
MIC 6.25 μg/mL against MRSA and MSSA by broth microdilution
Reported MIC endpoint context for Gram-positive screening
Numerically aligns with reference chalcone IIIf (6.25 μg/mL vs S. aureus JMC 2151)
Antibacterial MRSA MSSA Staphylococcus aureus Antimicrobial resistance

Synergy with Ciprofloxacin Against S. aureus

The combination of 2′,4′-dihydroxy-4-prenyloxychalcone with ciprofloxacin produced a marked synergistic effect against S. aureus, reducing the MIC of ciprofloxacin from 2.0 μg/mL to 0.125-0.25 μg/mL (an 8- to 16-fold reduction), and reducing the MIC of the chalcone itself from 6.25 μg/mL to 1.5625 μg/mL (a 4-fold reduction) [1]. The fractional inhibitory concentration index (FICI) was calculated as 0.281-0.3125, which is well below the ≤0.5 threshold that defines synergy [1]. This effect was observed against both methicillin-sensitive and methicillin-resistant S. aureus strains [1].

Ciprofloxacin Synergy
Head-to-head
8- to 16-fold ciprofloxacin MIC reduction (2.0 → 0.125–0.25 μg/mL); FICI 0.281–0.3125
Supports antimicrobial combination endpoint review
Checkerboard assay; effect observed in both MSSA and MRSA strains
Antibiotic synergy Ciprofloxacin Staphylococcus aureus Combination therapy Efflux pump

Anti-Proliferative Activity of Oxyprenylated Chalcones

Among a panel of diverse natural products evaluated for anti-proliferative activity across six cancer cell lines (U373 glioblastoma, A549 NSCLC, SKMEL-28 melanoma, Hs683 oligodendroglioma, MCF-7 breast, and B16F10 murine melanoma), only oxyprenylated chalcones as a class exhibited appreciable effects, with mean IC₅₀ values ranging from 32 to 64 μM across the panel [1]. In contrast, other natural product classes tested in parallel—including substituted alcohols, phenylpropenes, naphthoquinones, and amino acid derivatives—were by far less active or completely inactive in the same assay system [1]. While this study did not report individual IC₅₀ values for each specific oxyprenylated chalcone, the class-level finding establishes that the oxyprenyl substitution pattern is a critical determinant of anti-proliferative activity within the broader natural product chemical space [1].

Anti-Proliferative (Class-Level)
Class-level inference
Oxyprenylated chalcones: mean IC₅₀ 32–64 μM across 6 cancer cell lines; other natural product classes largely inactive
Class-level cell-model response context; individual DPC IC₅₀ not reported
MTT assay, 72 h; U373, A549, SKMEL-28, Hs683, MCF-7, B16F10 panels
Anticancer Antiproliferative Cytotoxicity Cancer cell lines Chalcone

Synergy with Fluconazole Against Candida albicans

2′,4′-Dihydroxy-4-prenyloxychalcone exhibits antifungal activity against Candida albicans with an MIC of 100 μg/mL (zone of inhibition: 22 mm at 100 μg/well) [1]. While this intrinsic antifungal activity is modest, the combination of DPC with fluconazole produced a partial synergistic effect against C. albicans, reducing the fluconazole MIC from 250 μg/mL to 62.5 μg/mL (a 4-fold reduction) and reducing the chalcone MIC from 100 μg/mL to 12.5 μg/mL (an 8-fold reduction) [1]. The FICI for this combination was 0.375, which falls below the 0.5 threshold for synergy but above the 0.25 threshold for strong synergy, indicating partial synergy [1].

Fluconazole Synergy
Head-to-head
4-fold fluconazole MIC reduction (250 → 62.5 μg/mL); chalcone MIC reduced 8-fold; FICI 0.375
Supports antifungal synergy validation review
C. albicans clinical isolate; partial synergy (FICI below 0.5 threshold)
Antifungal Candida albicans Fluconazole Synergy Mycology

Positional Isomerism: 4-O- vs 4′-O-Prenyloxy Chalcones

A systematic study of oxyprenylated chalcones as antibacterial hits confirmed that 4-O-prenyloxy chalcones and 4′-O-prenyloxy chalcones are distinct chemical entities with non-equivalent antibacterial profiles [1]. The study synthesized a series of isomeric and hydroxy derivatives starting from hydroxycordoin 1a, explicitly distinguishing between 4-O-prenyl (B-ring substitution) and 4′-O-prenyl (A-ring substitution) positional isomers [1]. These positional isomers exhibited differential antibacterial activity against Gram-positive and Gram-negative strains, as well as divergent toxicological profiles and predicted environmental biodegradability [1]. 2′,4′-Dihydroxy-4-prenyloxychalcone belongs to the 4-O-prenyl subclass, and its biological activities—including the specific synergy with ciprofloxacin and antivenom efficacy—cannot be assumed for its 4′-O-prenyl positional isomer [1].

Positional Isomerism (SAR)
Class-level inference
4-O-prenyloxy and 4′-O-prenyloxy chalcones exhibit non-equivalent antibacterial and toxicological profiles
Supports isomer-specific activity review; isomers not interchangeable
Systematic SAR study; exact MIC differences for DPC isomer not specified
Structure-activity relationship Oxyprenylated chalcones Isomerism Antibacterial Medicinal chemistry

Research Applications of 2',4'-Dihydroxy-4-prenyloxychalcone


Snakebite Antivenom & PLA₂ Inhibitor Research

Based on the demonstrated 60% protection rate against Naja nigricollis venom at 10 mg/kg in albino rats [1], and the in silico validation of stable complex formation with snake venom PLA₂ (RMSD 1.14 Å) and metalloprotease (RMSD 1.37 Å) [2], DPC serves as a validated positive control and lead scaffold for antivenom drug discovery programs. It is particularly suitable for researchers investigating PLA₂ inhibitors, metalloprotease inhibitors, or combination antivenom strategies where a structurally defined small molecule with documented in vivo efficacy is required.

Fluoroquinolone Adjuvant and Combination Therapy

DPC has been shown to reduce the MIC of ciprofloxacin against S. aureus by 8- to 16-fold (FICI = 0.281-0.3125), demonstrating clear synergy [3]. This makes it a valuable tool compound for research on efflux pump inhibition, antibiotic potentiation mechanisms, and combination therapy approaches against both methicillin-sensitive and methicillin-resistant S. aureus. Researchers investigating ways to lower the required doses of fluoroquinolone antibiotics to mitigate toxicity or combat resistance should consider DPC as a reference chalcone adjuvant.

Azole Antifungal Potentiation Against Candida albicans

The combination of DPC with fluconazole reduced the fluconazole MIC against C. albicans by 4-fold (from 250 to 62.5 μg/mL) with an FICI of 0.375, indicating partial synergy [3]. This application scenario is relevant for laboratories exploring azole potentiation strategies, reversal of antifungal resistance, or natural product-azole combination therapies. DPC provides a characterized starting point for structure-activity relationship studies aimed at optimizing antifungal synergy.

SAR of Oxyprenylated Chalcone Isomers

Given that 4-O-prenyloxy chalcones and 4′-O-prenyloxy chalcones are chemically and biologically distinct entities with differential antibacterial and toxicological profiles [4], DPC is an essential reference compound for SAR studies investigating the positional effects of the prenyloxy substituent on chalcone bioactivity. It enables systematic comparisons between 4-O-prenyl and 4′-O-prenyl isomers, as well as comparisons with non-prenylated chalcones, to elucidate the pharmacophoric contributions of the 4-O-prenyl moiety to antimicrobial, anticancer, and antivenom activities.

Application
Selection Property
Validation Focus
Venom-response study models
PLA₂ and metalloprotease inhibition context
In vivo model-response endpoints
Antimicrobial combination studies
Ciprofloxacin adjuvant context
FICI and MIC-shift endpoint review
Antifungal synergy research
Fluconazole combination context
Antifungal synergy validation
Chalcone SAR and isomer comparison
4-O-prenyl substitution position
Isomer-specific activity profiling

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